2-(4-Methoxyphenyl)-3-phenylquinoxaline
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Overview
Description
2-(4-Methoxyphenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoxaline core substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 3-position, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenylquinoxaline typically involves the condensation of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the methoxy group, making it less versatile in certain reactions.
2-(4-Chlorophenyl)-3-phenylquinoxaline: Contains a chlorine substituent, which can alter its reactivity and biological activity.
3-Phenylquinoxaline: Lacks the methoxyphenyl group, affecting its chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-phenylquinoxaline is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential for diverse applications. The methoxy group can participate in hydrogen bonding and other interactions, making it a valuable compound in medicinal chemistry and material science.
Properties
CAS No. |
10166-78-6 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenylquinoxaline |
InChI |
InChI=1S/C21H16N2O/c1-24-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
InChI Key |
LTJCRWFXZREOEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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